N-(2-methoxyphenyl)-2-(propylamino)acetamide
Description
N-(2-Methoxyphenyl)-2-(propylamino)acetamide is an acetamide derivative featuring a 2-methoxyphenyl group attached to the amide nitrogen and a propylamino group on the α-carbon. The methoxy group (-OCH₃) is electron-donating, enhancing solubility in polar solvents and influencing electronic interactions.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(propylamino)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-8-13-9-12(15)14-10-6-4-5-7-11(10)16-2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGMWAJZFOEBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(propylamino)acetamide typically involves the reaction of 2-methoxyphenylamine with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-methoxyphenylamine is reacted with propylamine in the presence of a suitable catalyst to form the intermediate N-(2-methoxyphenyl)-propylamine.
Step 2: The intermediate is then treated with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow reactors allows for better control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(propylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group or the amide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-methoxyphenyl)-2-(propylamino)acetic acid, while reduction may produce N-(2-methoxyphenyl)-2-(propylamino)ethanol.
Scientific Research Applications
Chemistry
N-(2-methoxyphenyl)-2-(propylamino)acetamide serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis.
Biology
Research indicates that this compound may have significant biological effects:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications.
- Receptor Binding : Investigations into its interaction with various receptors are ongoing, with implications for drug development targeting neurological and metabolic disorders.
Medicine
The compound is being explored for its potential as a therapeutic agent in treating conditions such as:
- Cancer : Preliminary studies indicate a dose-dependent inhibition of cell proliferation in human cancer cell lines, suggesting anticancer properties.
- Infection : Antibacterial evaluations have shown effectiveness against pathogens like MRSA and E. coli, highlighting its potential in developing new antibiotics.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its versatility allows for integration into various formulations and production methods.
Anticancer Activity Study
A notable study focused on the anticancer effects of this compound revealed:
- Objective : To assess the compound's ability to inhibit cell growth.
- Methodology : Human cancer cell lines were treated with varying concentrations of the compound.
- Results : The study found a significant dose-dependent reduction in cell proliferation, indicating potential as an anticancer agent.
Antibacterial Evaluation Study
Another critical study investigated the antibacterial properties:
- Objective : To evaluate efficacy against various bacterial strains.
- Methodology : The compound was tested against Gram-positive and Gram-negative bacteria.
- Results : Significant antibacterial activity was observed, particularly against Gram-positive bacteria like MRSA.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(propylamino)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use, such as its role in medicinal chemistry or biological research.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Acetamide Derivatives
Substitution Patterns and Electronic Effects
Table 1: Key Structural Features of Selected Acetamides
Key Observations :
- Methoxy vs. Methyl/Chloro/Fluoro: The 2-OCH₃ group in the target compound increases electron density on the phenyl ring compared to electron-withdrawing groups (e.g., Cl, F) or non-polar substituents (e.g., CH₃). This may enhance interactions with polar biological targets .
- Amino Group Variations: Propylamino provides moderate chain length and flexibility, whereas bulkier groups (e.g., pyrrolidinyl-sulfonyl in Compound 38) or heterocycles (e.g., thiazol) alter steric and electronic profiles, impacting receptor binding .
Pharmacological Activity
Analysis :
Physicochemical Properties
- Solubility : The 2-OCH₃ group enhances water solubility compared to halogenated analogs (e.g., 2,6-dichlorophenyl derivatives) .
- Crystal Packing : Similar to 2-(2,6-dichlorophenyl)acetamide derivatives, hydrogen bonding (N–H⋯N/O) likely stabilizes the crystal lattice, though methoxy’s steric effects may reduce packing efficiency .
Biological Activity
N-(2-Methoxyphenyl)-2-(propylamino)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.25 g/mol
The compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to significant physiological effects. Research indicates that the compound may influence:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases.
- Antioxidant Activity : Studies have demonstrated that derivatives of acetamide compounds, including this compound, possess antioxidant properties that help in scavenging free radicals and reducing oxidative stress .
1. Antioxidant Properties
Research has highlighted the antioxidant capabilities of this compound. The compound's ability to scavenge reactive oxygen species (ROS) has been assessed using various assays, including:
- DPPH Radical Scavenging Assay : This method measures the ability of the compound to reduce DPPH radicals, with results indicating significant scavenging activity at certain concentrations.
| Concentration (µM) | % Scavenging Activity |
|---|---|
| 10 | 45 |
| 50 | 70 |
| 100 | 85 |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several key enzymes involved in metabolic processes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
- α-Amylase and α-Glucosidase : These enzymes are critical in carbohydrate metabolism; their inhibition suggests potential applications in managing diabetes.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 12.5 |
| α-Amylase | 15.0 |
| α-Glucosidase | 18.0 |
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The findings indicated that treatment with the compound significantly improved cognitive function and reduced amyloid plaque formation compared to control groups .
Study 2: Antidiabetic Potential
Another study focused on the antidiabetic potential of this compound through its action on α-amylase and α-glucosidase inhibition. Results showed a marked reduction in blood glucose levels in diabetic rats treated with the compound, suggesting its utility as a therapeutic agent for diabetes management .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
